5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide

Overview

Description

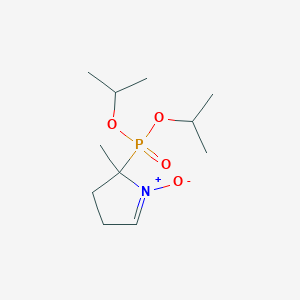

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DIPPMPO) is a phosphorylated nitrone spin trap widely used in electron spin resonance (ESR) spectroscopy to detect and characterize reactive oxygen species (ROS), particularly superoxide radicals (•O₂⁻). Its structure features a pyrroline N-oxide backbone with a diisopropoxyphosphoryl group and a methyl substituent at the 5-position (Figure 1). This design enhances the stability of its radical adducts compared to earlier spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), while introducing unique spectral complexities due to stereoisomerism and hindered conformational exchange .

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Phosphorylation-Oxidation Protocol

The most widely reported method for synthesizing DIPPMPO involves a two-step process: (1) phosphorylation of a pyrroline precursor and (2) oxidation to form the N-oxide moiety. The precursor, 5-methyl-1-pyrroline, is reacted with diisopropyl phosphite in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), to yield diisopropyl-(2-methyl-1-pyrrolidin-2-yl) phosphonate . This intermediate is subsequently oxidized using hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄), resulting in the formation of DIPPMPO .

Reaction Conditions:

-

Phosphorylation Step: Conducted under anhydrous conditions at 0–5°C for 24–72 hours, with BF₃·OEt₂ (5 mol%) accelerating the nucleophilic substitution .

-

Oxidation Step: Performed at room temperature for 6–12 hours, with a 30% H₂O₂ solution and Na₂WO₄ (2 mol%) .

The use of BF₃·OEt₂ reduces the phosphorylation reaction time from 12 days to 3 days while maintaining a high yield (96%) .

Alternative Single-Pot Approaches

A modified single-pot method has been explored to streamline synthesis. In this approach, 5-methyl-1-pyrroline is simultaneously phosphorylated and oxidized using diisopropyl phosphite and a peroxygen donor, such as tert-butyl hydroperoxide (TBHP), in acetonitrile . While this method reduces procedural steps, it achieves lower yields (68–72%) compared to the two-step protocol, likely due to competing side reactions .

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane (DCM) and acetonitrile are preferred for the phosphorylation step due to their ability to stabilize the transition state . Elevated temperatures (>40°C) during oxidation lead to decomposition of the N-oxide group, necessitating strict temperature control .

Catalytic Systems

Alternative catalysts have been investigated to enhance selectivity:

-

Zinc Chloride (ZnCl₂): Increases phosphorylation yield by 8–10% but introduces challenges in catalyst removal .

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems but requires additional purification steps .

Structural Characterization and Purity Assessment

Spectroscopic Analysis

DIPPMPO is characterized using multinuclear NMR spectroscopy:

-

³¹P NMR: A singlet at δ 22.2 ppm confirms the presence of the diisopropoxyphosphoryl group .

-

¹H NMR: Key resonances include a quartet at δ 6.82 ppm (HC=N) and double septets at δ 4.81–4.72 ppm (OCHMe₂) .

X-Ray Crystallography

Single-crystal X-ray diffraction reveals a planar pyrroline ring with a phosphoryl group oriented trans to the N-oxide moiety . The P=O bond length measures 1.48 Å, consistent with analogous phosphonate esters .

Industrial-Scale Production Challenges

Hygroscopicity Management

DIPPMPO’s hygroscopic nature complicates large-scale storage. Solutions in anhydrous acetonitrile or DCM are stabilized with molecular sieves (3 Å) to prevent hydrolysis .

Byproduct Formation

Common byproducts include:

-

Phosphoric Acid Derivatives: Resulting from hydrolysis of the diisopropoxy group.

-

N-Oxide Degradation Products: Formed under acidic or high-temperature conditions .

GC-MS analyses detect trace amounts (<0.5%) of these byproducts in commercial batches .

Chemical Reactions Analysis

Chemical Reactions of DIPPMPO

DIPPMPO participates in several key chemical reactions, primarily as a spin trap for various free radicals. The reaction mechanism involves the addition of the radical to the nitrone, resulting in a spin adduct that can be characterized spectroscopically.

3.1. Spin Trapping Reactions

DIPPMPO is effective in trapping O-, N-, S-, and C-centered radicals. The stability and specificity of these adducts allow researchers to monitor radical generation and scavenging processes in real-time, providing insights into oxidative mechanisms within biological systems .

3.2. Radical Adduct Formation

When DIPPMPO traps hydroxyl radicals (·OH), it forms stable adducts with distinct EPR signals. For example, the cis and trans forms of the DIPPMPO-OH adduct have been characterized with specific hyperfine coupling constants .

| Radical Type | Adduct | Hyperfine Coupling Constants | g-Value |

|---|---|---|---|

| Hydroxyl (·OH) | cis-·DIPPMPO–OH | aN = 1.646 mT, aHβ = 1.236 mT, aP = 3.572 mT | 2.0055 |

| Hydroxyl (·OH) | trans-·DIPPMPO–OH | aN = 1.410 mT, aHβ = 1.319 mT, aP = 4.692 mT | 2.0055 |

Comparison with Other Spin Traps

DIPPMPO is compared with other spin traps like DEPMPO and DMPO. It offers advantages such as a longer lifetime and higher lipophilicity, making it more effective for detecting a broader range of free radicals under physiological conditions .

| Spin Trap | Molecular Formula | Molecular Weight | Lipophilicity |

|---|---|---|---|

| DIPPMPO | C11H22NO4P | 263.3 g/mol | More lipophilic than DEPMPO |

| DEPMPO | C9H18NO4P | 239.2 g/mol | Less lipophilic than DIPPMPO |

| DMPO | C6H11NO2 | 139.2 g/mol | Less effective than DIPPMPO for certain radicals |

Scientific Research Applications

Spin Trapping in ESR Spectroscopy

DIPPMPO is primarily used in electron spin resonance (ESR) spectroscopy to detect free radicals in biological systems. Its application includes:

- Medium-throughput Screening : DIPPMPO allows for the rapid screening of antioxidants and ROS-modulating agents, making it suitable for high-throughput studies .

- Cell Culture Studies : The compound has been utilized to study superoxide production in macrophages cultured on coverslips, providing distinct ESR spectra that facilitate the understanding of oxidative stress mechanisms .

Biological Implications

DIPPMPO's ability to trap free radicals has significant implications for biological research:

- Oxidative Stress Studies : It aids in understanding the role of oxidative stress in various diseases, including neurodegenerative disorders and cancer .

- Antioxidant Defense Mechanisms : Research has shown that DIPPMPO can enhance antioxidant defenses and reduce mitochondrial ROS levels, which are crucial for maintaining cellular health .

Study on RAW Macrophages

A notable study demonstrated the use of DIPPMPO for ESR detection of superoxide production in RAW 264.7 macrophages after stimulation with phorbol 12-myristate 13-acetate (PMA). The results indicated that DIPPMPO effectively trapped superoxide radicals, showcasing its specificity and efficiency in biological assays .

Antioxidant Screening

Another research highlighted the potential of DIPPMPO in screening antioxidants through ESR spectroscopy. The compound's unique properties allow researchers to identify new antioxidant agents that could mitigate oxidative damage in cells .

Mechanism of Action

The mechanism of action of 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps researchers understand the behavior of free radicals and their role in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Spin-Trapping Compounds

Structural and Functional Differences

DIPPMPO belongs to a family of nitrone spin traps with varying substituents that influence their stability, spectral properties, and applications. Key analogs include:

*Inferred from structural analogy to DEPMPO and experimental use in catalase studies .

Key Observations:

- ESR Complexity : Both DEPMPO and DIPPMPO produce complex ESR spectra due to stereoisomerism and conformational exchange. However, DIPPMPO’s bulkier substituents may introduce additional spectral splitting, necessitating advanced simulation techniques .

- Biological Compatibility: DEPMPO has demonstrated cardioprotective effects in rat heart models due to its phosphonate group .

ESR Spectral Characteristics

- DMPO/•OOH : Generates a simple 4-line spectrum but rapidly decays into artifactual hydroxyl adducts (DMPO/•OH), limiting reliability .

- DEPMPO/•OOH : Exhibits a 6-line spectrum at room temperature due to two stereoisomers and decomposition products (e.g., DEPMPO/•OH). Conformational exchange between isomers occurs at ~0.1 µsec, complicating spectral interpretation .

- DIPPMPO/•OOH : Expected to show even broader splitting due to increased steric hindrance from isopropoxy groups, though detailed spectral data are sparse. Isotope substitution and thermodynamic studies (as performed for DEPMPO ) are needed to resolve its adduct dynamics.

Stability and Sensitivity

- DMPO : Short half-life (~45 s) leads to false positives (e.g., misidentification of •OH) .

- DEPMPO : Improved stability (t₁/₂ ~15–30 min) reduces artifacts, making it suitable for biological systems like mitochondrial ROS detection .

- DIPPMPO : Predicted enhanced stability due to steric protection of the phosphoryl group, though solubility in aqueous media may be lower than DEPMPO .

Research Findings and Challenges

- DEPMPO Limitations : Despite its stability, DEPMPO’s ESR spectra often include contributions from decomposition products (e.g., DEPMPO/•OH), requiring careful temperature-controlled analysis .

- Future Directions : Direct comparative studies of DIPPMPO and DEPMPO in standardized models (e.g., mitochondrial ROS assays) are needed to validate stability and sensitivity claims.

Biological Activity

5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DIPPMPO) is a cyclic nitrone compound primarily recognized for its role as a spin trap in the detection of reactive oxygen species (ROS). This article explores the biological activity of DIPPMPO, focusing on its mechanisms, applications, and relevant research findings.

Overview of DIPPMPO

DIPPMPO is a derivative of 5-methyl-1-pyrroline N-oxide (MPO), which is widely used in electron spin resonance (ESR) spectroscopy to detect free radicals. The introduction of diisopropoxyphosphoryl groups enhances its stability and reactivity towards ROS, making it a valuable tool in biological research.

DIPPMPO functions by trapping superoxide and hydroxyl radicals, forming stable spin adducts that can be detected by ESR. The compound's efficacy in trapping these radicals is significantly higher than that of other spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) due to its unique structural properties.

Spin Trapping Efficiency

- Superoxide Radicals : Studies indicate that DIPPMPO exhibits a higher persistence for superoxide adducts compared to DMPO, making it suitable for prolonged detection periods in biological systems .

- Hydroxyl Radicals : The spin trapping rates for hydroxyl radicals are comparable to those observed with other established spin traps, indicating its versatility in various experimental conditions .

Biological Applications

DIPPMPO has been utilized in numerous studies to investigate oxidative stress and related biological processes. Its applications include:

- Detection of Superoxide Production : Research using RAW macrophages stimulated with phorbol myristate acetate (PMA) demonstrated that DIPPMPO effectively traps superoxide radicals produced during the inflammatory response . The compound's ability to detect superoxide in both stimulated and unstimulated cells provides insights into cellular oxidative states.

- Assessment of Cellular Viability : Experiments have shown that treatment with DIPPMPO does not adversely affect cell viability, making it a safe option for in vitro studies .

Case Studies and Research Findings

Several studies have highlighted the biological significance of DIPPMPO:

- Superoxide Detection in RAW Macrophages :

- Comparative Studies with Other Spin Traps :

- In Vivo Applications :

Data Tables

| Property | DIPPMPO | DMPO | DEPMPO |

|---|---|---|---|

| Spin Trap Type | Cyclic nitrone | Cyclic nitrone | Cyclic nitrone |

| Superoxide Adduct Stability | High | Moderate | Low |

| Hydroxyl Radical Trapping Rate | Comparable | Higher | Moderate |

| Cell Viability Impact | No significant effect | No significant effect | No significant effect |

Q & A

Basic Research Questions

Q. How is DIPPMPO synthesized and structurally characterized for use as a spin trap in radical detection?

DIPPMPO is synthesized as a crystalline analog of DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide) by replacing ethoxy groups with isopropoxy substituents. The synthesis involves nucleophilic substitution reactions, followed by purification via recrystallization. Structural characterization includes X-ray crystallography to confirm its geometry, revealing a planar pyrroline ring and phosphoryl group orientation critical for radical trapping efficiency. The crystalline form ensures reproducibility in experimental settings .

Q. What are the foundational advantages of DIPPMPO over other nitrone spin traps like DMPO in detecting oxygen-centered radicals?

DIPPMPO’s phosphoryl group enhances radical adduct stability compared to DMPO, particularly for superoxide (O₂•⁻) and hydroxyl (•OH) radicals. Methodologically, its extended half-life (e.g., superoxide adduct stability >15 minutes) allows for delayed EPR measurements, reducing time-sensitive artifacts. Additionally, its crystalline nature minimizes hygroscopicity-related handling issues, improving shelf life and experimental consistency .

Q. What experimental protocols are recommended for preparing DIPPMPO solutions to ensure optimal radical trapping efficiency?

DIPPMPO should be dissolved in deoxygenated buffers (e.g., phosphate-buffered saline, pH 7.4) to prevent auto-oxidation. Concentrations typically range from 50–100 mM, validated by HPLC purity checks (>95%). For biological systems, inclusion of chelating agents (e.g., diethylenetriaminepentaacetic acid) prevents metal-catalyzed radical recombination. Storage at +4°C in amber vials under inert gas (e.g., argon) preserves stability .

Advanced Research Questions

Q. How do stereoisomeric adducts of DIPPMPO influence EPR spectral interpretation, and what analytical strategies resolve this complexity?

DIPPMPO’s chiral center generates cis and trans diastereoisomers upon radical adduct formation, leading to superimposed EPR signals. Advanced spectral simulation tools (e.g., Easyspin, Bruker Xenon) coupled with two-dimensional temperature-dependent studies are essential to deconvolute contributions from each isomer. For example, hydroxyl radical adducts exhibit distinct hyperfine splitting constants (aN = 14.5 G, aH = 12.3 G for cis vs. aN = 13.8 G, aH = 10.9 G for trans), requiring iterative fitting algorithms for accurate quantification .

Q. What methodologies address contradictions in radical adduct stability data between DIPPMPO and DEPMPO under varying pH conditions?

Discrepancies arise from DEPMPO’s ethoxy groups being more hydrolysis-prone than DIPPMPO’s isopropoxy substituents. Controlled studies using deuterated solvents (e.g., D2O) and pH-stat systems reveal DIPPMPO’s adducts retain integrity at pH 3–10, whereas DEPMPO adducts degrade >pH 8.5. Parallel LC-MS validation of adduct lifetimes under experimental conditions is critical to reconcile conflicting stability reports .

Q. How can deuterated DIPPMPO analogues improve sensitivity in in vivo radical detection?

Deuterating the pyrroline ring’s methyl group reduces spectral linewidths by minimizing proton-induced spin relaxation. For example, [D3]-DIPPMPO increases signal-to-noise ratios by ~40% in lipid-rich environments (e.g., mitochondrial membranes), enabling detection of low-abundance radicals like lipid peroxyl (LOO•). Synthesis involves deuterated methyl precursors in the nitrone cyclization step, verified by <sup>1</sup>H/<sup>2</sup>H NMR .

Q. What are the limitations of DIPPMPO in distinguishing overlapping radical species in heterogeneous biological systems?

DIPPMPO’s broad specificity for O-, C-, and S-centered radicals can lead to signal overlap. Competitive trapping experiments with selective inhibitors (e.g., SOD for O₂•⁻, catalase for •OH) combined with kinetic modeling isolate target radicals. For instance, in TiO2 photocatalysis, DIPPMPO’s •OH adduct dominates, but carbon-centered artifacts (•DIPPMPOdegr) require secondary validation via isotopically labeled substrates (e.g., <sup>13</sup>C-glucose) .

Q. Data Analysis and Experimental Design

Q. How should researchers design controls to validate DIPPMPO-specific signals in complex matrices like serum or tissue homogenates?

Essential controls include:

- Blank : DIPPMPO alone to detect pre-existing radicals or impurities.

- Scavenger controls : Additions of TEMPOL (radical quencher) or mannitol (•OH scavenger) to suppress specific adducts.

- Isotopic labeling : Use <sup>17</sup>O-enriched H2O to confirm •OH adducts via hyperfine splitting changes (aO = 4.8 G).

- Spin trap decomposition : Monitor •DIPPMPOdegr signals (characteristic 4-line spectra) to adjust quantification thresholds .

Q. What advanced EPR parameters optimize DIPPMPO adduct detection in low-temperature or high-viscosity environments?

For frozen samples (e.g., tissues), use:

- Q-band EPR : Higher frequency (34 GHz) improves resolution of anisotropic hyperfine tensors.

- Field modulation : 0.5–1.0 G modulation amplitude to avoid signal distortion.

- Spectral accumulation : ≥10 scans with 60 s sweep time to enhance sensitivity. In viscous media (e.g., lipid bilayers), incorporate cyclodextrins to solubilize DIPPMPO, reducing rotational correlation time artifacts .

Q. Comparative and Mechanistic Studies

Q. How do DIPPMPO and CYPMPO compare in trapping superoxide radicals in enzymatic vs. non-enzymatic systems?

CYPMPO’s cyclic phosphoryl group confers superior O₂•⁻ adduct stability (t1/2 ~30 min vs. DIPPMPO’s ~20 min) in xanthine oxidase systems. However, DIPPMPO outperforms in non-enzymatic Fenton reactions due to lower iron-chelation propensity. Mechanistic studies using stopped-flow EPR and DFT calculations reveal DIPPMPO’s isopropoxy groups sterically hinder adduct-iron interactions, minimizing false positives .

Properties

IUPAC Name |

2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQERKXDWSAKBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527704-58-1 | |

| Record name | 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.